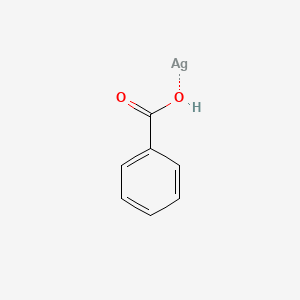

benzoic acid;silver

Vue d'ensemble

Description

Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids. It is widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . Silver, on the other hand, is a precious metal known for its antimicrobial properties and is used in various medical and industrial applications . The combination of benzoic acid and silver forms a compound that leverages the properties of both components, making it useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzoic acid can be synthesized through several methods:

From Benzaldehyde: Benzaldehyde is treated with potassium hydroxide to form potassium benzoate, which is then acidified to yield benzoic acid.

From Benzonitrile: Benzonitrile is hydrolyzed with sodium hydroxide to form benzoic acid.

From Benzyl Chloride: Benzyl chloride is oxidized using potassium permanganate to produce benzoic acid.

Industrial Production Methods

The most common industrial method for producing benzoic acid is the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates . This process is efficient and widely used in the chemical industry.

Analyse Des Réactions Chimiques

Types of Reactions

Reduction: Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: Benzoic acid can undergo electrophilic substitution reactions, such as nitration, to form nitrobenzoic acid.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, oxygen with manganese or cobalt catalysts.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Nitric acid for nitration.

Major Products

Benzoyl Peroxide: Formed from oxidation.

Benzyl Alcohol: Formed from reduction.

Nitrobenzoic Acid: Formed from nitration.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Synthesis of N-Phenylbenzamide

One notable application is the use of silver carbonate as a catalyst in the synthesis of N-phenylbenzamide from benzoic acid and phenyl isocyanate. In a study published in the Australian Journal of Chemistry, researchers demonstrated that heating a mixture containing benzoic acid, phenyl isocyanate, silver carbonate (5 mol%), and phenanthroline (20 mol%) in DMSO under microwave irradiation led to an isolated yield of 89% for N-phenylbenzamide. The presence of phenanthroline significantly enhanced the yield compared to reactions without it, indicating its role as a crucial co-catalyst .

| Catalyst | Yield (%) | Conditions |

|---|---|---|

| Silver Carbonate | 89 | Microwave irradiation in DMSO |

| Without Phenanthroline | 74 | Same conditions |

| Sodium Carbonate | 84 | Replaced silver carbonate |

Nanotechnology Applications

2.1 Surface-Enhanced Raman Scattering (SERS)

Benzoic acid's interaction with silver nanoparticles has been extensively studied for its applications in SERS, a powerful analytical technique. Research indicates that the aggregation of silver nanoparticles significantly enhances the Raman scattering signals of benzoic acid. A study published in Physical Review B highlighted that densely aggregated silver films exhibited stronger enhancements in Raman intensities compared to dispersed films, with differences as high as 15 times .

2.2 Silver Nanoparticles Synthesis

In another innovative approach, benzoic acid has been utilized as a reducing agent for synthesizing gold nanoparticles (AuNPs). This method involves UV irradiation of aqueous solutions containing Au(III) and benzoic acid, leading to the formation of monodispersed AuNPs without requiring thermal reduction . This technique showcases the versatility of benzoic acid in nanoparticle synthesis.

Analytical Chemistry Applications

3.1 Detection of Pesticides

The combination of benzoic acid derivatives with silver nanoparticles has been explored for sensitive detection methods. For instance, a study investigated 4-mercaptobenzoic acid labeled gold-silver-alloy-embedded silica nanoparticles for the detection of thiram, a pesticide. The SERS intensity was found to be proportional to thiram concentration, demonstrating the potential for using these nanostructures in environmental monitoring .

Case Study: Silver Nanoparticle Aggregation

A study focused on the effect of silver nanoparticle aggregation on SERS highlighted how different degrees of aggregation impact the enhancement factor. The research utilized various evaporation rates to fabricate films and measured their SERS spectra, confirming that stronger electromagnetic interactions occur with densely packed nanoparticles .

Case Study: Catalytic Mechanism Exploration

Another case involved mechanistic exploration using DFT calculations to understand the pathways involved in synthesizing N-phenylbenzamide from benzoic acid and phenyl isocyanate in the presence of silver carbonate. The study provided insights into reaction mechanisms and highlighted the efficiency of silver salts as catalysts in organic synthesis .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Salicylic Acid: Another carboxylic acid used in the manufacture of pharmaceuticals and cosmetics.

Phenylacetic Acid: Used in the synthesis of various organic compounds.

Benzaldehyde: Used as a precursor in the synthesis of benzoic acid.

Uniqueness

The combination of benzoic acid and silver is unique due to its dual functionality. Benzoic acid provides preservative properties, while silver offers antimicrobial effects, making the compound highly effective in various applications .

Activité Biologique

Benzoic acid and its derivatives, particularly when combined with silver, have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities. This article delves into the biological activity of the compound "benzoic acid; silver," focusing on its antimicrobial, antioxidant, and antitumor properties.

Chemical Composition

The compound can be represented as silver benzoate, with the formula . This salt is known for its water solubility and marked antimicrobial activity, making it a subject of interest for various biomedical applications .

Antimicrobial Activity

Silver ions and silver nanoparticles (AgNPs) have established themselves as potent antimicrobial agents. The incorporation of benzoic acid enhances these properties:

- Mechanism of Action : Silver ions disrupt bacterial cell membranes, leading to cell death through the generation of reactive oxygen species (ROS) and interference with DNA replication .

- Case Studies :

- A study demonstrated that silver nanoparticles synthesized from 4-N-methyl benzoic acid exhibited significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The zone of inhibition measured 31 mm against sensitive strains .

- Another investigation showed that silver benzoate effectively inhibited bacterial growth, suggesting its potential use in treating infections .

Antioxidant Properties

Benzoic acid derivatives are recognized for their antioxidant capabilities:

- Mechanism : The phenolic structure in benzoic acid allows it to scavenge free radicals, thereby protecting cells from oxidative stress.

- Research Findings : Studies have indicated that AgNPs synthesized using benzoic acid not only exhibit antibacterial properties but also demonstrate significant antioxidant activity, which could be beneficial in preventing oxidative damage in cells .

Antitumor Activity

The potential antitumor effects of silver compounds combined with benzoic acid have been explored:

- In Vitro Studies : Research has shown that silver nanoparticles derived from benzoic acid can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), with an IC50 value of 42.19 µg/mL .

- Mechanism : The antitumor activity is believed to result from the induction of oxidative stress within cancer cells, leading to cell cycle arrest and apoptosis.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

benzoic acid;silver | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCYXEOBZQXHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.[Ag] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6AgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-31-0 | |

| Record name | Silver benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.